molecular formula C8H16N2S B1332770 Thiourea, N,N-diethyl-N'-2-propenyl- CAS No. 21645-26-1

Thiourea, N,N-diethyl-N'-2-propenyl-

Cat. No. B1332770
CAS RN: 21645-26-1
M. Wt: 172.29 g/mol
InChI Key: QADMBPYDNAHONY-UHFFFAOYSA-N
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Description

“Thiourea, N,N-diethyl-N’-2-propenyl-” is an organosulfur compound with the formula C5H12N2S . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .


Synthesis Analysis

Thiourea can be produced from ammonium thiocyanate, but more commonly it is manufactured by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide . The synthesis of six N,N’-substituted thiourea ligands was achieved in two steps .


Molecular Structure Analysis

Thiourea is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å . The X-ray crystallography and Hirshfeld surfaces analysis of the novel derivatives exhibits that hydrogen bonding and several weaker interactions e.g. N–H⋯S, and weak interactions such as C–H⋯O, C–H⋯S, C–H⋯π and C–H⋯N intermolecular interactions along with π–π stacking cooperative in the stabilization of supramolecular structures .


Chemical Reactions Analysis

Thiourea reacts with alkyl halides and gives isothiouronium salt on further hydrolysis reaction of this salt results in the formation of thiol and urea .


Physical And Chemical Properties Analysis

Thiourea is a white solid with a density of 1.405 g/mL. It has a melting point of 182 °C and is soluble in water (142 g/L at 25 °C) .

Scientific Research Applications

. In proteomics, it can be used to modify proteins or peptides to study their interaction with other molecules, which is crucial for understanding cellular processes.

Nitrification Inhibition

This compound serves as a nitrification inhibitor in environmental studies. It’s used to control the conversion of ammonium to nitrate by soil bacteria, which is a critical step in the nitrogen cycle. This application is particularly important in agricultural research to reduce nitrogen loss from fertilizers .

Dermatological Medicine

In medical research, 1-Allyl-3,3-diethyl-2-thiourea has been explored for its potential to minimize scar tissue formation and combat certain types of dermatitis. Its therapeutic applications are being studied to develop treatments that can aid in skin healing and reduce inflammatory responses .

Ionophore Development

The compound’s structural properties make it a candidate for creating ionophores for ion-selective electrodes. These electrodes are used to measure the concentration of specific ions in a solution, which is essential for various analytical procedures in chemistry and biology .

Chemosensor Research

Due to its conformational and structural characteristics, 1-Allyl-3,3-diethyl-2-thiourea is being investigated for use in chemosensors. These sensors can provide selective and sensitive naked-eye recognition of anions, which has significant implications for environmental monitoring and chemical detection .

Safety And Hazards

Exposure to thiourea causes adverse health effects and poisoning. It is absorbed into the body by inhalation of its aerosol and by ingestion. Repeated or prolonged contact of thiourea is known to cause skin sensitization and diverse health effects on the thyroid .

properties

IUPAC Name

1,1-diethyl-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c1-4-7-9-8(11)10(5-2)6-3/h4H,1,5-7H2,2-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADMBPYDNAHONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066722
Record name Thiourea, N,N-diethyl-N'-2-propenyl-
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Molecular Weight

172.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiourea, N,N-diethyl-N'-2-propenyl-

CAS RN

21645-26-1
Record name N,N-Diethyl-N′-2-propen-1-ylthiourea
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Record name Thiourea, N,N-diethyl-N'-2-propen-1-yl-
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Record name Thiourea, N,N-diethyl-N'-2-propen-1-yl-
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Record name Thiourea, N,N-diethyl-N'-2-propenyl-
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Record name 21645-26-1
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